Hydrogen-Bond Donor Capacity Differentiates 2-Hydroxy from 2-Amino and Unsubstituted Oxazole-5-carboxylic Acid Analogs
The 2-hydroxy substituent on 2-Hydroxy-1,3-oxazole-5-carboxylic acid provides a distinct hydrogen-bond donor/acceptor profile compared to its 2-amino and 2-unsubstituted analogs. According to PubChem computed properties, the target compound exhibits 2 H-bond donors and 4 H-bond acceptors with a topological polar surface area (TPSA) of 75.6 Ų [1]. In contrast, 2-aminooxazole-5-carboxylic acid features 3 H-bond donors and 4 H-bond acceptors, while unsubstituted oxazole-5-carboxylic acid possesses only 1 H-bond donor and 4 H-bond acceptors [2]. This differential donor count alters the compound's capacity to engage biological targets with specific hydrogen-bond geometries, making direct replacement inadvisable without re-screening.
| Evidence Dimension | Hydrogen-Bond Donor Count; Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | H-Bond Donors: 2; H-Bond Acceptors: 4; TPSA: 75.6 Ų |
| Comparator Or Baseline | 2-Aminooxazole-5-carboxylic acid: H-Bond Donors: 3, TPSA: 89.1 Ų; Oxazole-5-carboxylic acid: H-Bond Donors: 1, TPSA: 63.3 Ų |
| Quantified Difference | Δ H-Bond Donors: -1 vs. 2-amino, +1 vs. unsubstituted; Δ TPSA: -13.5 Ų vs. 2-amino, +12.3 Ų vs. unsubstituted |
| Conditions | Computed physicochemical properties (PubChem, XLogP3, Cactvs 3.4.6.11); no experimental assay context |
Why This Matters
The intermediate H-bond donor count and TPSA position the 2-hydroxy derivative in a distinct physicochemical space that balances passive permeability and target engagement, critical for fragment library selection.
- [1] PubChem Computed Properties for CID 53981423: 2-Hydroxy-1,3-oxazole-5-carboxylic acid. View Source
- [2] PubChem Computed Properties for 2-Aminooxazole-5-carboxylic acid (CID 25949932) and Oxazole-5-carboxylic acid (CID 15089875). View Source
